2-Ethylhexyl 3,5-diamino-4-methylbenzoate
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Overview
Description
2-Ethylhexyl 3,5-diamino-4-methylbenzoate is an organic compound with the molecular formula C16H26N2O2 It is a derivative of benzoic acid and is characterized by the presence of two amino groups and an ethylhexyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 3,5-diamino-4-methylbenzoate typically involves the esterification of 3,5-diamino-4-methylbenzoic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 3,5-diamino-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Ethylhexyl 3,5-diamino-4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 3,5-diamino-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the ester group may enhance the compound’s lipophilicity, facilitating its penetration through biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylhexyl 3,5-diamino-4-chlorobenzoate
- 2-Ethylhexyl 3,5-diamino-4-nitrobenzoate
- 2-Ethylhexyl 3,5-diamino-4-hydroxybenzoate
Uniqueness
2-Ethylhexyl 3,5-diamino-4-methylbenzoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of both amino and ester groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
42908-15-6 |
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Molecular Formula |
C16H26N2O2 |
Molecular Weight |
278.39 g/mol |
IUPAC Name |
2-ethylhexyl 3,5-diamino-4-methylbenzoate |
InChI |
InChI=1S/C16H26N2O2/c1-4-6-7-12(5-2)10-20-16(19)13-8-14(17)11(3)15(18)9-13/h8-9,12H,4-7,10,17-18H2,1-3H3 |
InChI Key |
IUSWWMQKWNMRSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C(=C1)N)C)N |
Origin of Product |
United States |
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